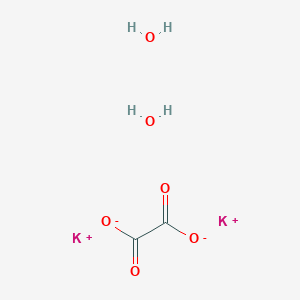
Potassium tetraoxalate dihydrate
Übersicht
Beschreibung
Potassium tetraoxalate dihydrate is a chemical compound that is part of a broader class of oxalate compounds. While the provided papers do not directly discuss potassium tetraoxalate dihydrate, they do provide insights into related potassium oxalate compounds and their structures, which can be informative for understanding the properties and behaviors of potassium tetraoxalate dihydrate.
Synthesis Analysis
The synthesis of potassium oxalate compounds often involves the reaction of potassium ions with oxalate ions in aqueous solutions. For example, the preparation of potassium aquatrioxalatotitanate(III) tetrahydrate involves the addition of excess potassium oxalate to an aqueous solution of hexaureatitanium(III) chloride . This suggests that similar aqueous reactions could be used to synthesize potassium tetraoxalate dihydrate.
Molecular Structure Analysis
The molecular structure of potassium oxalate compounds typically features coordination between potassium ions and oxalate ions. For instance, potassium oxalate monohydrate consists of oxalate ions hydrogen bonded into infinite linear chains, with potassium ions providing electrostatic interactions . This indicates that in potassium tetraoxalate dihydrate, we might expect a complex structure where potassium ions are coordinated with oxalate ions and possibly water molecules.
Chemical Reactions Analysis
Potassium oxalate compounds can undergo various chemical reactions, particularly thermal decomposition. The thermal decomposition of potassium tetraoxalate dihydrate leads to the sequential formation of anhydrous potassium tetraoxalate, potassium hydrogen oxalate, and potassium oxalate, eventually yielding potassium carbonate at high temperatures . This decomposition process is indicative of the reactivity of potassium oxalate compounds under thermal stress.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium oxalate compounds are influenced by their crystal structures and bonding. For example, the crystal structure of potassium hexachlorothalliate dihydrate, which, although not an oxalate, is a related potassium compound, shows a compact structure with specific coordination around potassium ions . This suggests that potassium tetraoxalate dihydrate may also exhibit a dense crystal structure with distinct potassium coordination. The differential thermal analysis of potassium oxalate reveals multiple crystallographic modifications, indicating that the compound's physical properties can change with temperature .
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition and Synthesis Applications
Potassium tetraoxalate dihydrate is utilized in the in-situ synthesis of potassium carbonate (K2CO3) from its thermal decomposition. The process involves the sequential formation of anhydrous potassium tetraoxalate, potassium hydrogen oxalate, and potassium oxalate, which finally decomposes to potassium carbonate by 600°C. This decomposition process is monitored using simultaneous TG–DTA–FTIR techniques, and the formation of K2CO3 is confirmed by PXRD measurements, in agreement with ATR − FTIR and thermal analysis (Raje, Kalekar, & Ghonge, 2017).
pH Buffer Standardization
Potassium tetraoxalate dihydrate is also applied in the standardization of pH buffers. Specifically, the Pitzer formalism is applied to standardize the pH of a 0.05 mol·kg-1 potassium tetraoxalate buffer, overcoming the concentration limits imposed by the Bates-Guggenheim convention. Hydrogen electrodes measure the potential differences of Harned cells containing this buffer, indicating its effectiveness and the calculated pH value of 1.650 (Barriada et al., 2001).
Optical and EPR Studies
In the field of spectroscopy, potassium tetraoxalate dihydrate is examined for its structural and optical properties. VO2+ doped potassium tetraoxalate single crystals and powders are subjected to electron paramagnetic resonance and optical absorption spectroscopy. These studies reveal the local symmetry of VO2+ complexes and offer insights into the molecular orbital coefficients by correlating EPR and optical absorption data (Biyik & Tapramaz, 2006).
Geopolymer Synthesis and Thermal Stability
Potassium tetraoxalate dihydrate is instrumental in synthesizing geopolymers like potassium polysialate and potassium sialate disiloxo, known for their exceptional thermal stability. These geopolymers show remarkable resistance to melting, with structural transformations occurring at high temperatures, as evidenced by 27Al and 29Si MAS NMR. This thermal behavior is crucial for various industrial applications (Barbosa & MacKenzie, 2003).
Modulation of Crystal Growth in Medical Applications
Interestingly, potassium tetraoxalate dihydrate is also explored in the medical field, particularly in preventing and curing calcium oxalate stones. The modulation of mixed potassium carboxylates on the crystallization of calcium oxalate in gel systems demonstrates that these compounds can affect the size, surface area, and morphology of calcium oxalate crystals, which is significant in inhibiting the formation of kidney stones (Yi, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
octapotassium;oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H2O4.8K.2H2O/c4*3-1(4)2(5)6;;;;;;;;;;/h4*(H,3,4)(H,5,6);;;;;;;;;2*1H2/q;;;;8*+1;;/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQMUDWLKESHP-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4K8O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693002 | |
| Record name | Potassium ethanedioate--water (4/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetraoxalate dihydrate | |
CAS RN |
6100-20-5 | |
| Record name | Potassium ethanedioate--water (4/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanedioic acid, potassium salt, hydrate (2:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)


![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)





